molecular formula C16H13F3N2O5 B11025375 4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11025375
M. Wt: 370.28 g/mol
InChI Key: WJPFTGRBULFKMI-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, such as methoxy, nitro, and trifluoromethyl, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process:

    Amidation: The nitro compound is then subjected to amidation with 2-(trifluoromethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: Formation of 4,5-dimethoxy-2-amino-N-[2-(trifluoromethyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones depending on the reaction conditions.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable for developing new synthetic methodologies.

Mechanism of Action

The mechanism by which 4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic, steric, and chemical properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C16H13F3N2O5

Molecular Weight

370.28 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H13F3N2O5/c1-25-13-7-9(12(21(23)24)8-14(13)26-2)15(22)20-11-6-4-3-5-10(11)16(17,18)19/h3-8H,1-2H3,(H,20,22)

InChI Key

WJPFTGRBULFKMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])OC

Origin of Product

United States

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